2-bromo-2-nitroadamantane
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Overview
Description
2-Bromo-2-nitroadamantane is a chemical compound with the molecular formula C10H14BrNO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of both a bromine and a nitro group attached to the adamantane framework, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2-nitroadamantane typically involves the bromination and nitration of adamantane derivatives. One common method includes the bromination of 2-nitroadamantane using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-nitroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-azido-2-nitroadamantane or 2-thiocyanato-2-nitroadamantane.
Reduction: Formation of 2-bromo-2-aminoadamantane.
Oxidation: Formation of various oxidized adamantane derivatives.
Scientific Research Applications
2-Bromo-2-nitroadamantane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of other functionalized adamantane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-2-nitroadamantane involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
2-Nitroadamantane: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,2-Dinitroadamantane: Contains an additional nitro group, which alters its chemical properties and reactivity.
2-Bromo-2-methyladamantane: Contains a methyl group instead of a nitro group, leading to different chemical behavior.
Uniqueness
2-Bromo-2-nitroadamantane is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
2-bromo-2-nitroadamantane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c11-10(12(13)14)8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWPSMTERVEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3([N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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